molecular formula C13H11NO3 B8614029 2-methoxy-4-pyridin-3-yloxybenzaldehyde

2-methoxy-4-pyridin-3-yloxybenzaldehyde

Cat. No.: B8614029
M. Wt: 229.23 g/mol
InChI Key: OUEIZFOVCADPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-pyridin-3-yloxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group at the 2-position and a pyridine-3-yloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-pyridin-3-yloxybenzaldehyde typically involves the following steps:

    Formation of the Pyridine-3-yloxy Intermediate: This can be achieved by reacting pyridine-3-ol with an appropriate halogenated benzene derivative under basic conditions.

    Formylation: The final step involves the formylation of the benzene ring, which can be achieved using a Vilsmeier-Haack reaction, where the intermediate is treated with a formylating agent such as DMF and POCl₃.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-pyridin-3-yloxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and pyridine-3-yloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(Pyridine-3-yloxy)-2-methoxybenzoic acid.

    Reduction: 4-(Pyridine-3-yloxy)-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4-pyridin-3-yloxybenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-methoxy-4-pyridin-3-yloxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The pyridine-3-yloxy group can interact with specific amino acid residues in the active site of an enzyme, while the methoxy group can influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridine-3-yloxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and binding properties.

    2-Methoxybenzaldehyde: Lacks the pyridine-3-yloxy group, which can significantly alter its chemical behavior and applications.

    4-(Pyridine-2-yloxy)-2-methoxybenzaldehyde: The position of the pyridine group is different, which can influence its interaction with biological targets.

Uniqueness

2-methoxy-4-pyridin-3-yloxybenzaldehyde is unique due to the specific combination of functional groups, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-methoxy-4-pyridin-3-yloxybenzaldehyde

InChI

InChI=1S/C13H11NO3/c1-16-13-7-11(5-4-10(13)9-15)17-12-3-2-6-14-8-12/h2-9H,1H3

InChI Key

OUEIZFOVCADPIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2=CN=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-2-methoxybenzaldehyde (1.00 g, 4.65 mmol), cesium carbonate (3.03 g, 9.30 mmol), 3-hydroxypyridine (0.884 g, 9.30 mmol), cuprous chloride (0.230 g, 2.325 mmol), 2,2,6,6-tetramethyl-3,5-heptanedione (0.214 g, 1.163 mmol) in NMP (11.6 mL) in a sealed microwave vial was heated to 120° C. overnight in an oil bath. The reaction vessel was allowed to cool before water was added to dilute the mixture; EtOAc was then added to extract the product. The organic phase was separated and washed with water (2×) and brine (1×) before being dried with Na2SO4 and evaporated to afford an oil. This material was chromatographed on silica 0-80% EtOAc in hexanes to yield 4-(pyridine-3-yloxy)-2-methoxybenzaldehyde (0.665 g) as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
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cesium carbonate
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3.03 g
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reactant
Reaction Step One
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0.884 g
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reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.214 g
Type
reactant
Reaction Step One
Name
Quantity
11.6 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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